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Compound of Interest

Compound Name: Dihydroaltenuene B

Cat. No.: B1249505 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Dihydroaltenuene B, a polyketide metabolite produced by fungi of the genus Alternaria. The

information presented herein is intended to serve as a core resource for researchers engaged

in natural product chemistry, drug discovery, and metabolomics. This document details the

nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic

characteristics of Dihydroaltenuene B, alongside detailed experimental protocols for data

acquisition.

Core Spectroscopic Data
The structural elucidation of Dihydroaltenuene B is critically dependent on the analysis of its

spectroscopic data. The following tables summarize the key quantitative data from NMR and

MS analyses.

Mass Spectrometry (MS) Data
Mass spectrometry confirms the molecular weight and elemental composition of

Dihydroaltenuene B.
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Parameter Value Reference

Molecular Formula C₁₅H₁₈O₆ [1][2][3]

Molecular Weight 294.30 g/mol [1][2][3]

Mass Spectrum (EIMS) m/z 294 [M]⁺ [1][2]

Nuclear Magnetic Resonance (NMR) Data
¹H and ¹³C NMR data are fundamental for the structural assignment of Dihydroaltenuene B.

The following data were reported in CDCl₃.

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

3 6.28 d 2.5

5 6.37 d 2.5

1' 4.34 d 9.0

2'α 2.04 m

2'β 1.54 m

3' 3.90 m

4' 4.10 m

5' 3.59 m

6'α 2.04 m

6'β 1.54 m

2'-CH₃ 1.22 d 6.5

4-OCH₃ 3.84 s

6-OH 11.30 s
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¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Position Chemical Shift (δ) ppm

1 165.7

2 101.4

3 164.2

4 97.4

5 162.7

5a 107.1

6 170.8

1' 76.9

2' 35.4

3' 70.2

4' 75.1

5' 78.1

6' 30.9

2'-CH₃ 21.1

4-OCH₃ 55.6

Infrared (IR) Spectroscopy
Specific infrared spectral data for Dihydroaltenuene B is not readily available in the reviewed

literature. However, based on its chemical structure, the IR spectrum is expected to exhibit

characteristic absorption bands for the following functional groups:

O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl groups.

C-H stretching: Bands in the region of 3000-2850 cm⁻¹ corresponding to sp³ hybridized C-H

bonds.
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C=O stretching: A strong absorption band around 1715 cm⁻¹ for the ester carbonyl group.

C=C stretching: Absorptions in the 1600-1400 cm⁻¹ region due to the aromatic ring.

C-O stretching: Bands in the 1300-1000 cm⁻¹ range for the ester, ether, and alcohol C-O

bonds.

Experimental Protocols
The following sections provide detailed methodologies for the isolation and spectroscopic

analysis of Dihydroaltenuene B, based on established protocols for fungal metabolites.

Isolation and Purification of Dihydroaltenuene B
The isolation of Dihydroaltenuene B typically involves the cultivation of the producing fungal

strain on a suitable medium, followed by extraction and chromatographic purification.
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Fungal Cultivation

Extraction

Chromatographic Purification

Inoculation of fungal strain on solid rice medium

Incubation

Extraction with ethyl acetate (EtOAc)

Concentration under reduced pressure

Silica gel column chromatography

High-Performance Liquid Chromatography (HPLC)

Isolated Dihydroaltenuene B

Click to download full resolution via product page

Caption: Workflow for the isolation of Dihydroaltenuene B.

NMR Spectroscopy
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High-resolution NMR spectra are acquired to determine the chemical structure of the isolated

compound.

Sample Preparation: Approximately 1-5 mg of purified Dihydroaltenuene B is dissolved in

0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard.

Instrumentation: Spectra are recorded on a 500 MHz (or higher) NMR spectrometer.

¹H NMR: Standard parameters are used for the acquisition of the proton spectrum.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired.

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear

Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are

performed to establish proton-proton and proton-carbon correlations, aiding in the complete

structural assignment.

Mass Spectrometry
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

Dihydroaltenuene B.

Sample Introduction: The purified compound is introduced into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC) or liquid

chromatography (LC).

Ionization: Electron ionization (EI) is a common method for this type of compound.

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z),

and a detector records the abundance of each ion. High-resolution mass spectrometry

(HRMS) can be used to determine the elemental composition.

Infrared Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
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Sample Preparation: A small amount of the purified compound is prepared as a thin film on a

salt plate (e.g., NaCl or KBr) or mixed with KBr powder and pressed into a pellet.

Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer.

Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400

cm⁻¹).

Logical Relationships in Spectroscopic Analysis
The process of elucidating the structure of a natural product like Dihydroaltenuene B involves

a logical workflow where data from different spectroscopic techniques are integrated.

Mass Spectrometry (MS)

Structure Elucidation of Dihydroaltenuene B

Molecular Formula & Weight

Infrared (IR) Spectroscopy

Functional Groups

1D NMR (¹H, ¹³C)

Carbon-Hydrogen Framework

2D NMR (COSY, HSQC, HMBC)

Connectivity & Stereochemistry

Click to download full resolution via product page

Caption: Integration of spectroscopic data for structure elucidation.

This guide provides a foundational understanding of the spectroscopic properties of

Dihydroaltenuene B. The detailed data and protocols are intended to facilitate further

research and application of this natural product in various scientific and developmental fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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